molecular formula C11H12BrNO3 B3279599 Methyl 2-acetamido-5-bromo-3-methylbenzoate CAS No. 695204-50-3

Methyl 2-acetamido-5-bromo-3-methylbenzoate

Cat. No.: B3279599
CAS No.: 695204-50-3
M. Wt: 286.12 g/mol
InChI Key: DXUGSIFCUHRSPG-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-5-bromo-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methylbenzoate, followed by acetylation and amidation reactions. The reaction conditions typically involve the use of bromine or a brominating agent, acetic anhydride, and ammonia or an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-5-bromo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Products include alcohols and amines.

    Oxidation Reactions: Products include carboxylic acids.

Scientific Research Applications

Methyl 2-acetamido-5-bromo-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-5-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-5-bromobenzoate
  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 5-bromo-2-iodobenzoate

Uniqueness

Methyl 2-acetamido-5-bromo-3-methylbenzoate is unique due to the presence of both an acetamido group and a bromine atom on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-acetamido-5-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-6-4-8(12)5-9(11(15)16-3)10(6)13-7(2)14/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUGSIFCUHRSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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